4-(Bromomethyl)-2-fluorophenol
Description
Contextualizing Fluorinated Aromatic Compounds in Advanced Synthesis
The incorporation of fluorine into aromatic compounds has become a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnumberanalytics.comyoutube.com Fluorine's high electronegativity and small size impart unique properties to organic molecules, such as enhanced metabolic stability, increased lipophilicity, and altered bioavailability. numberanalytics.com These characteristics are highly desirable in drug design, as they can lead to improved pharmacokinetic and pharmacodynamic profiles. youtube.com In materials science, fluorinated aromatics are utilized to create polymers and other materials with enhanced thermal stability and chemical resistance. numberanalytics.com The synthesis of these valuable compounds often relies on the development of novel and efficient fluorination methods. nih.govnumberanalytics.com
Significance of Benzylic Bromides as Key Synthetic Intermediates
Benzylic bromides are highly versatile and frequently utilized building blocks in organic synthesis. rsc.orgrsc.org Their importance lies in the reactivity of the benzylic carbon-bromine bond, which is readily cleaved to form a resonance-stabilized benzylic radical or carbocation. libretexts.org This reactivity makes them excellent precursors for a wide range of chemical transformations, including nucleophilic substitution and radical reactions. libretexts.orgnih.gov They serve as crucial intermediates in the synthesis of numerous pharmaceuticals, agrochemicals, and materials. rsc.orgrsc.org The development of efficient and sustainable methods for benzylic bromination, such as photochemical processes, continues to be an active area of research. rsc.orgrsc.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6BrFO |
|---|---|
Molecular Weight |
205.02 g/mol |
IUPAC Name |
4-(bromomethyl)-2-fluorophenol |
InChI |
InChI=1S/C7H6BrFO/c8-4-5-1-2-7(10)6(9)3-5/h1-3,10H,4H2 |
InChI Key |
LMBXLBVUCQHCRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CBr)F)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromomethyl 2 Fluorophenol and Analogous Structures
Traditional Preparative Routes and Challenges
Traditional methods for synthesizing benzylic bromides like 4-(Bromomethyl)-2-fluorophenol have relied on well-established but often challenging bromination strategies. These routes face hurdles related to selectivity, reaction control, and the generation of undesirable byproducts.
The synthesis of brominated phenols can proceed through two primary mechanistic pathways: electrophilic aromatic substitution on the benzene (B151609) ring and free radical substitution on an alkyl side chain. For the synthesis of this compound, the target reaction is a free radical bromination at the benzylic methyl group of 4-methyl-2-fluorophenol.
Free radical bromination is the most direct route for converting a benzylic methyl group into a bromomethyl group. sci-hub.se This method typically employs N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as light or a peroxide like benzoyl peroxide. youtube.commasterorganicchemistry.com The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. chegg.com A key challenge in this process is preventing competing reactions, particularly the formation of the dibromomethyl derivative, which can reduce the yield of the desired monobrominated product and complicate purification. sci-hub.se The choice of solvent significantly influences the reaction's selectivity; for instance, using non-polar solvents like carbon tetrachloride (CCl4) can lead to high reactivity but low selectivity. sci-hub.se
Conversely, electrophilic bromination involves the substitution of a hydrogen atom on the aromatic ring itself. libretexts.org This reaction requires an electrophile, typically generated by activating molecular bromine (Br₂) with a Lewis acid catalyst. libretexts.org While not the direct path to this compound, understanding electrophilic bromination is crucial because it represents a major competing pathway if reaction conditions are not carefully controlled. The hydroxyl (-OH) and fluorine (-F) substituents on the starting phenol (B47542) ring are activating and ortho-, para-directing, making the aromatic ring susceptible to electrophilic attack. Unwanted ring bromination can occur if elemental bromine builds up in the reaction mixture during a radical bromination attempt. masterorganicchemistry.com Using NBS is advantageous as it maintains a very low concentration of Br₂ throughout the reaction, thus favoring the desired radical pathway over electrophilic addition to the ring. masterorganicchemistry.com
Table 1: Comparison of Bromination Strategies for Phenolic Compounds
| Strategy | Reagents | Target Position | Key Challenges |
|---|---|---|---|
| Free Radical Bromination | N-Bromosuccinimide (NBS), Radical Initiator (light, peroxide) | Benzylic C-H | Over-bromination (dibromo- derivative), Competing ring bromination, Selectivity control |
| Electrophilic Bromination | Br₂, Lewis Acid (e.g., FeBr₃) | Aromatic C-H | Unwanted side reaction, Poor regioselectivity, Harsh reaction conditions |
Regioselectivity, the ability to control the position of chemical functionalization, is a significant challenge in the synthesis of substituted phenols. In the context of 4-methyl-2-fluorophenol, the existing hydroxyl and fluorine groups exert strong directing effects on any further substitutions on the aromatic ring. While the primary goal is benzylic bromination, understanding the factors that govern ring substitution is essential for minimizing byproducts.
A metal-free, highly regioselective oxidative arylation of fluorophenols has been described where the position of the fluoride (B91410) group controls whether the reaction yields a 1,2 or 1,4-arylated quinone product. nih.gov This demonstrates the powerful influence of fluorine's position on reaction outcomes. In other complex fluorinated systems, the substitution of specific fluorine atoms can be directed by electronic effects or even stabilizing interactions with the incoming nucleophile. nih.gov For electrophilic attack on 4-methyl-2-fluorophenol, the directing effects of the activating -OH group and the deactivating but ortho-, para-directing -F group would need to be carefully considered to predict the likely sites of unwanted ring bromination. The primary challenge remains to perform the benzylic functionalization while leaving the aromatic ring untouched.
Advanced Synthetic Innovations and Process Enhancement
To overcome the limitations of traditional methods, recent research has focused on advanced synthetic technologies. These innovations aim to improve reaction efficiency, safety, and selectivity while aligning with the principles of sustainable chemistry.
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, has emerged as a powerful alternative to traditional batch processing. polimi.it This technology offers significant advantages for hazardous reactions like bromination by providing superior control over reaction parameters such as temperature, pressure, and mixing. europa.eu The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, enhancing safety. europa.eu
For exothermic reactions, the high surface-area-to-volume ratio of microreactors allows for rapid heat dissipation, preventing thermal runaways and the formation of degradation byproducts. europa.eu This level of control can lead to higher yields and purities of the final product. europa.eu The use of gaseous reagents, which can be challenging in batch reactors, is also more manageable in flow systems. thieme-connect.de While specific applications to this compound are not widely published, the synthesis of other pharmaceutical intermediates using flow technology demonstrates its potential. nih.gov This approach allows for process intensification, leading to reduced operational costs and a smaller manufacturing footprint. polimi.it
The use of catalysts is superior to stoichiometric reagents as it can increase reaction rates, improve selectivity, and reduce waste. bdu.ac.in In the context of bromination, catalytic systems are being developed to enhance regioselectivity and efficiency.
For electrophilic aromatic bromination, shape-selective zeolite catalysts have been shown to improve para-selectivity. google.com For instance, HY zeolites, which have pore sizes around 7 angstroms, can be used to direct bromination to the para position of substrates like fluorobenzene (B45895) by sterically hindering access to the ortho position within the catalyst's pores. google.com Although this applies to ring bromination, the principle of using a constrained environment to control selectivity is a key innovation.
For other challenging transformations like alkane hydroxylation, catalytic systems using fluorinated ligands in fluorous solvents have been developed to achieve high selectivity and turnover numbers. nih.gov The catalyst is confined to a specific solvent phase, which minimizes over-oxidation of the desired alcohol product. nih.gov Applying similar concepts, a highly selective catalytic system for the benzylic bromination of 4-methyl-2-fluorophenol could potentially be designed to maximize the yield of the target molecule while preventing the formation of di-brominated and ring-brominated impurities.
Table 2: Advanced Synthesis Techniques
| Technique | Key Principle | Advantages for Bromination |
|---|---|---|
| Flow Chemistry | Continuous processing in microreactors | Enhanced safety, superior temperature control, improved yield and purity, process intensification. polimi.iteuropa.eu |
| Shape-Selective Catalysis | Use of porous catalysts (e.g., zeolites) to control access to reactive sites | High regioselectivity (e.g., para-directing), potential for catalyst recycling. google.com |
| Fluorous Phase Catalysis | Catalyst confined to a fluorous solvent phase | High product selectivity, minimization of over-reaction, potential for catalyst recovery. nih.gov |
Green chemistry provides a framework for designing chemical processes that are environmentally benign. nih.govmun.ca The synthesis of this compound can be evaluated and improved using these principles.
Prevention : It is better to prevent waste than to treat it after it has been created. nih.gov Advanced techniques like flow chemistry and selective catalysis directly address this by minimizing byproduct formation.
Atom Economy : Synthetic methods should maximize the incorporation of all materials used into the final product. nih.gov Catalytic methods are inherently more atom-economical than stoichiometric ones. bdu.ac.in
Less Hazardous Chemical Syntheses : The use of NBS for bromination is generally considered safer than using liquid bromine, but it is still a hazardous reagent. Research into alternative, less hazardous brominating agents is a goal of green chemistry.
Safer Solvents and Auxiliaries : Traditional brominations often use hazardous solvents like carbon tetrachloride. sci-hub.se A key green chemistry objective is to replace these with safer alternatives like water, supercritical CO₂, or to perform reactions under solvent-free conditions. bdu.ac.in
Catalysis : Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can be recycled, reducing waste and energy use. bdu.ac.innih.gov
By integrating these principles, the synthesis of this compound can be made more sustainable, safer, and more efficient, moving away from problematic traditional methods toward cleaner, innovative processes. researchgate.netepa.gov
Green Chemistry Principles in Synthesis Design
Solvent Minimization and Alternative Media
The classical Wohl-Ziegler bromination, while effective, is now considered environmentally detrimental due to its reliance on hazardous solvents. researchgate.net Consequently, significant research has focused on identifying greener alternatives that reduce or eliminate the need for such solvents.
One of the primary strategies has been the replacement of chlorinated solvents with more benign options. Studies have shown that solvents like dichloromethane (B109758) and benzene can be more effective than the traditionally used carbon tetrachloride for photobromination reactions. researchgate.net Further research has expanded the list of viable alternative solvents to include water, ionic liquids, and various non-chlorinated organic solvents such as ethyl acetate (B1210297) and methyl acetate. researchgate.net For instance, the bromination of methoxyimino-o-tolyl-acetic acid methyl ester using N-bromosuccinimide (NBS) and 2,2'-azobisisobutyronitrile (AIBN) as an initiator demonstrated superior results in 1,2-dichlorobenzene (B45396) compared to carbon tetrachloride, with a yield of 92% in 8 hours versus 79% in 12 hours. researchgate.net
Photochemical methods offer a promising avenue for solvent reduction and improved reaction efficiency. The use of visible light can initiate the radical cascade necessary for bromination, eliminating the need for chemical radical initiators. acs.org Continuous-flow photochemical protocols have been developed for the benzylic bromination of various substrates using NBS in acetonitrile (B52724), a more environmentally friendly solvent than CCl4. acs.orgorganic-chemistry.org These flow systems not only allow for the use of safer solvents but also offer scalability and high throughput. acs.org In some cases, photochemical transformations can be intensified to the point of eliminating the organic solvent entirely. rsc.orgrsc.org For example, the monobromination of 2,6-dichlorotoluene (B125461) has been achieved with full conversion in as little as 15 seconds residence time under solvent-free conditions in a microstructured photochemical reactor. rsc.orgrsc.org
Microwave-assisted synthesis represents another effective technique for minimizing solvent use and reaction times. Under microwave irradiation, aryl halides that are unreactive in CCl4 can be successfully brominated in moderate to good yields using methyl acetate as the solvent. researchgate.net
Solvent-free, or "neat," reaction conditions are the ultimate goal in green chemistry. Research has shown that benzylic bromination can be carried out effectively without any solvent, often facilitated by alternative energy sources like microwave irradiation or by employing solid-supported reagents. researchgate.netresearchgate.net
The following table summarizes the findings of various studies on alternative solvents for benzylic bromination:
| Substrate | Brominating Agent/Initiator | Solvent | Reaction Time | Yield | Reference |
| Methoxyimino-o-tolyl-acetic acid methyl ester | NBS/AIBN | 1,2-Dichlorobenzene | 8 h | 92% | researchgate.net |
| Methoxyimino-o-tolyl-acetic acid methyl ester | NBS/AIBN | Carbon Tetrachloride | 12 h | 79% | researchgate.net |
| Various toluenes | NaBr/H2O2/Visible Light | Methyl Pivalate | Not specified | Good | researchgate.net |
| 2,6-Dichlorotoluene | NaBrO3/HBr/405 nm LEDs | Acetonitrile (in continuous flow) | 15 s | Full Conversion | rsc.orgrsc.org |
| Various benzylic compounds | NBS/Compact Fluorescent Lamp | Acetonitrile (in continuous flow) | Not specified | Good to Excellent | acs.orgorganic-chemistry.org |
| Various aryl halides | NBS/Microwave | Methyl Acetate | Not specified | Moderate to Good | researchgate.net |
Mechanochemical Approaches for Benzylic Bromination
Mechanochemistry, which utilizes mechanical energy from grinding or milling to induce chemical reactions, is an emerging green chemistry tool with the potential to significantly reduce solvent usage in organic synthesis. benthamscience.com This technique, often performed using a mortar and pestle or a ball mill, can facilitate reactions in a solid state or with minimal amounts of liquid (liquid-assisted grinding), thereby offering an environmentally friendly alternative to traditional solution-based methods. benthamscience.combeilstein-journals.org
While specific studies on the mechanochemical benzylic bromination of this compound are not extensively documented, the principles of mechanochemistry suggest its applicability to this class of reactions. The mechanical force applied during milling can activate covalent bonds and promote reactions between solid reactants. benthamscience.com This approach has been successfully applied to a wide range of organic transformations, including condensation, coupling, and oxidation-reduction reactions. benthamscience.com
The energy supplied during ball milling can lead to a reduction in crystal size and the creation of defects in the crystal structure, which can enhance reactivity. beilstein-journals.org Research into the kinetics of covalent reactions under ball-milling conditions indicates that an initial energy accumulation phase is often necessary to initiate the reaction. beilstein-journals.org
Furthermore, innovative approaches have demonstrated the potential of combining mechanochemical activation with other energy sources. For instance, the synergistic use of light and ball milling has been successfully employed for the borylation of aryldiazonium salts. beilstein-journals.org This was achieved using translucent milling vessels that allow for simultaneous irradiation and grinding, leading to the formation of the desired products. beilstein-journals.org Such a photomechanochemical approach could potentially be adapted for benzylic bromination, combining the benefits of photochemical initiation with solvent-free mechanochemical conditions.
The application of mechanochemistry to benzylic bromination would align with the principles of green chemistry by minimizing or eliminating the need for bulk solvents, potentially reducing reaction times, and simplifying product purification. benthamscience.com
Reactivity and Mechanistic Studies of 4 Bromomethyl 2 Fluorophenol
Nucleophilic Substitution Reactions at the Benzylic Center
The bromomethyl group is the most reactive site on the molecule for nucleophilic substitution. The benzylic carbon is electrophilic and readily attacked by a wide array of nucleophiles, leading to the displacement of the bromide leaving group. youtube.com This reactivity is characteristic of SN2 reactions, which involve a one-step mechanism where the nucleophile attacks as the leaving group departs. youtube.com
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and 4-(bromomethyl)-2-fluorophenol serves as an effective electrophile for such transformations. alevelchemistry.co.uk These reactions typically involve the use of carbon-based nucleophiles to displace the benzylic bromide.
One common method is reaction with cyanide ions, often from sources like potassium cyanide (KCN), to form the corresponding nitrile. chemrevise.org This reaction extends the carbon chain by one atom and introduces a versatile nitrile group that can be further hydrolyzed to a carboxylic acid or reduced to an amine. chemrevise.org
Alkylation can also be achieved using organometallic reagents. For instance, Grignard reagents (RMgX) and organozinc compounds can couple with the benzylic bromide, although the presence of the acidic phenol (B47542) proton requires consideration, often necessitating protection of the hydroxyl group or the use of excess Grignard reagent. illinois.edu More complex structures can be introduced via reactions with enolates derived from 1,3-dicarbonyl compounds, such as in the acetoacetic ester synthesis, leading to the formation of new substituted ketone or ester derivatives. wikipedia.org
Table 1: Examples of C-C Bond Forming Reactions at the Benzylic Center
| Nucleophile Type | Example Reagent | Product Type | General Reaction |
|---|---|---|---|
| Cyanide | KCN | Arylacetonitrile | Ar-CH₂-Br + KCN → Ar-CH₂-CN + KBr |
| Grignard Reagent | R-MgBr | Alkylated Arene | Ar-CH₂-Br + R-MgBr → Ar-CH₂-R + MgBr₂ |
| Enolate | Na⁺⁻CH(CO₂Et)₂ | Substituted Malonic Ester | Ar-CH₂-Br + NaCH(CO₂Et)₂ → Ar-CH₂-CH(CO₂Et)₂ + NaBr |
The benzylic bromide readily reacts with various heteroatom nucleophiles, providing straightforward access to a range of functionalized derivatives.
N-Substituted Derivatives: Primary and secondary amines react with this compound to yield the corresponding secondary and tertiary benzylic amines, respectively. These reactions, often carried out in the presence of a non-nucleophilic base to neutralize the HBr byproduct, are fundamental for synthesizing aminomethyl phenol derivatives. nih.govresearchgate.net
O-Substituted Derivatives: Oxygen nucleophiles, such as alkoxides or phenoxides, can displace the bromide to form ethers. For example, reaction with sodium methoxide (B1231860) would yield 4-(methoxymethyl)-2-fluorophenol. Carboxylate salts can also be used as nucleophiles to form ester derivatives at the benzylic position. researchgate.net
S-Substituted Derivatives: Thiolates (RS⁻) are excellent nucleophiles and react efficiently to form thioethers (Ar-CH₂-SR). These reactions are typically fast and high-yielding.
Table 2: C-Heteroatom Bond Forming Reactions at the Benzylic Center
| Nucleophile Type | Example Reagent | Product Functional Group | General Reaction |
|---|---|---|---|
| Nitrogen | R₂NH | Benzylic Amine | Ar-CH₂-Br + 2 R₂NH → Ar-CH₂-NR₂ + R₂NH₂⁺Br⁻ |
| Oxygen | R'O⁻Na⁺ | Benzylic Ether | Ar-CH₂-Br + R'ONa → Ar-CH₂-OR' + NaBr |
| Sulfur | R'S⁻Na⁺ | Benzylic Thioether | Ar-CH₂-Br + R'SNa → Ar-CH₂-SR' + NaBr |
Transformations Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group offers another site for chemical modification, primarily through reactions that target its acidic proton or the oxygen atom itself. nih.gov
The phenolic -OH group can be converted into an ether or an ester, which can serve as a protecting group or introduce new functionality. magtech.com.cn
Etherification: This is commonly achieved via the Williamson ether synthesis, where the phenol is first deprotonated with a base (e.g., NaH, K₂CO₃) to form a phenoxide ion. This potent nucleophile then reacts with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form an aryl ether. google.comrsc.org For a molecule like this compound, this reaction must be performed carefully to avoid competitive or subsequent reaction at the more reactive benzylic bromide site. Often, selective etherification of the phenol is performed first, before introducing the bromomethyl group, or by using specific catalysts that favor phenol alkylation. google.com
Esterification: Phenols can be esterified by reaction with acyl chlorides or acid anhydrides in the presence of a base like pyridine (B92270) or triethylamine. For example, reacting this compound with acetyl chloride would yield 4-(bromomethyl)-2-fluorophenyl acetate (B1210297).
While less common for this specific substrate, the phenolic ring is susceptible to oxidation. Strong oxidizing agents can potentially convert the phenol to a quinone-type structure, though this can be a complex reaction with multiple potential byproducts.
Reduction of the phenolic group itself is challenging and typically requires harsh conditions, such as high-pressure catalytic hydrogenation, which would also reduce the aromatic ring and likely cleave the C-Br bond. More relevant is the reduction of functional groups introduced onto the ring or side chain. For example, if the benzylic bromide were converted to a nitrile, that group could be reduced. Similarly, nitro groups introduced onto the aromatic ring via electrophilic substitution can be readily reduced to amino groups. msu.edu
Aromatic Ring Reactivity and Cross-Coupling Investigations
The aromatic ring of this compound contains a bromine atom, making it a suitable substrate for various palladium-catalyzed cross-coupling reactions. nih.govumontreal.ca These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds directly on the aromatic ring. umontreal.ca
The Suzuki-Miyaura coupling is a prominent example, where the aryl bromide (C4-Br) is reacted with an organoboron compound (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. nih.govethz.chthieme.de This allows for the synthesis of biaryl compounds. The reactivity of halides in these couplings generally follows the order I > Br > Cl, making the C-Br bond at position 4 the primary site for such reactions. nih.gov
Other cross-coupling reactions like the Heck, Stille, and Negishi couplings are also mechanistically feasible, coupling the aryl bromide with alkenes, organotin compounds, and organozinc reagents, respectively. alevelchemistry.co.ukwikipedia.org
Furthermore, the existing substituents on the ring direct the position of any potential electrophilic aromatic substitution. The hydroxyl group is a strong activating group and is ortho, para-directing. The fluorine and bromine are deactivating but also ortho, para-directing. libretexts.orgpressbooks.pub Given that the para position to the hydroxyl group is occupied by the bromine, further substitution would likely be directed to the positions ortho to the hydroxyl group (C6) and ortho to the bromine (C3 and C5), though steric hindrance and the combined electronic effects make prediction complex. pressbooks.publibretexts.org
Insufficient Research Data Available for this compound Reactivity Studies
Efforts to locate specific examples, data tables, and in-depth mechanistic studies for the Suzuki-Miyaura coupling, Heck reaction, directed aryl functionalization, and radical or photochemical reactions of this compound have been unsuccessful. The existing body of scientific literature does not appear to contain the specific experimental data required to generate a thorough and scientifically accurate article on these aspects of its chemistry.
Consequently, it is not possible to provide a detailed analysis of the reactivity and mechanistic studies for this compound as outlined in the requested article structure. The absence of specific research findings for this particular compound prevents a scientifically rigorous discussion of its behavior in the specified chemical transformations.
Precursor in Complex Organic Molecule Synthesis
The inherent reactivity of the bromomethyl group, coupled with the electronic influence of the fluorine and hydroxyl substituents, positions this compound as a key starting material for the assembly of complex organic molecules. Its utility spans the creation of diverse fluorinated scaffolds and the construction of elaborate polycyclic systems.
The presence of a fluorine atom on the aromatic ring of this compound is of significant interest in the design of novel fluorinated aromatic scaffolds. alfa-chemistry.com Fluorine's high electronegativity and small size can profoundly influence a molecule's physical, chemical, and biological properties, including metabolic stability and binding affinity. molecularcloud.orgossila.com The strategic placement of fluorine can block metabolic pathways, a crucial consideration in the development of pharmaceuticals. molecularcloud.org
The bromomethyl group serves as a versatile handle for introducing the fluorinated phenolic moiety into larger structures through nucleophilic substitution reactions. This allows for the creation of a diverse library of derivatives, as illustrated in the table below.
| Nucleophile | Resulting Linkage | Potential Application |
| Amine (R-NH2) | Benzylamine | Synthesis of bioactive amines and heterocycles |
| Alcohol (R-OH) | Benzyl (B1604629) ether | Formation of complex ethers and natural product analogs |
| Thiol (R-SH) | Benzyl thioether | Introduction of sulfur-containing functionalities |
| Carboxylate (R-COO-) | Benzyl ester | Pro-drug strategies, cleavable linkers |
| Enolate | C-alkylation | Formation of new carbon-carbon bonds |
This reactivity enables the construction of custom-designed fluorinated aromatic scaffolds, which are key components in many modern chemical research programs. The synthesis of such scaffolds is often a critical step in the development of new drugs and advanced materials. youtube.com
The development of efficient methods for constructing polycyclic and bridged ring systems is a significant challenge in organic synthesis. nih.gov These rigid, three-dimensional structures are found in numerous biologically active natural products. nih.gov While direct examples involving this compound are not prevalent in the literature, its structural motifs are highly conducive to strategies aimed at building such complex frameworks.
For instance, the phenolic hydroxyl and the bromomethyl group can be utilized in intramolecular cyclization reactions to form oxygen-containing heterocyclic rings. Subsequent transformations can then be employed to build additional rings onto this initial scaffold. The fluorine atom can influence the regioselectivity and stereoselectivity of these cyclizations, offering a level of control that is highly desirable in the synthesis of complex targets. Methodologies such as polyene cyclization and C-H bond insertion reactions are often employed for the construction of these intricate systems. nih.govchemscene.comsigmaaldrich.com
Utility in Medicinal Chemistry Research Programs
Fluorinated building blocks are indispensable in medicinal chemistry due to the beneficial properties that fluorine imparts upon a drug molecule. alfa-chemistry.commolecularcloud.orgnih.gov These include enhanced metabolic stability, increased lipophilicity which can improve membrane permeability, and altered acidity or basicity which can fine-tune drug-receptor interactions. molecularcloud.org
This compound is an ideal starting point for the synthesis of structural analogs of known bioactive compounds. alfa-chemistry.com The ability to readily modify the bromomethyl and phenolic hydroxyl groups allows for the systematic exploration of the structure-activity relationship (SAR) of a lead compound. For example, the phenolic core of this compound is a common feature in many natural products and drugs. By using this building block, medicinal chemists can introduce a fluorine atom at a specific position to probe its effect on biological activity.
The synthesis of libraries of compounds derived from this compound allows for the rapid identification of candidates with improved potency, selectivity, or pharmacokinetic profiles. This approach is central to modern drug discovery programs. nih.gov
The development of molecular probes for imaging and diagnostics is a rapidly growing area of research. nih.gov Fluorine-containing molecules are of particular interest, especially the radioisotope fluorine-18, which is a key component in Positron Emission Tomography (PET) imaging. While direct use of this compound in this context is not widely documented, its structure is highly relevant. Phenolic derivatives are often used as scaffolds for fluorescent probes.
The synthesis of molecular probes often involves the coupling of a signaling moiety (like a fluorophore) to a recognition element that binds to a specific biological target. nih.gov The reactive bromomethyl group of this compound provides a convenient attachment point for such modifications. The fluorine atom can also be used to tune the photophysical properties of the resulting probe.
Contributions to Advanced Materials Science Research
The unique properties of fluorinated compounds extend beyond medicine into the realm of materials science. alfa-chemistry.comnih.gov Fluoropolymers, for example, are known for their high thermal stability and chemical resistance. alfa-chemistry.comossila.com While this compound is a small molecule, it can serve as a monomer or a precursor to monomers for the synthesis of novel fluorinated polymers and advanced materials.
The incorporation of the this compound unit into a polymer backbone can impart desirable properties such as increased thermal stability, hydrophobicity, and specific optical or electronic characteristics. The reactive sites on the molecule allow for its integration into various polymer architectures, including linear polymers, cross-linked networks, and dendrimers. These materials can find applications in areas such as high-performance coatings, advanced electronics, and specialized membranes.
Monomers for Polymer Synthesis
This compound is a key monomer for the synthesis of functionalized poly(p-phenylene vinylene) (PPV) derivatives. PPVs are a significant class of conjugated polymers known for their electroluminescent and conductive properties. rsc.org The bromomethyl group on the monomer serves as the reactive handle for polymerization, typically through dehydrohalogenation reactions.
The Gilch reaction is a widely employed method for this type of polymerization. nih.gov It involves treating α-halogenated p-xylene (B151628) derivatives, such as this compound, with a strong base like potassium tert-butoxide. The base facilitates an elimination reaction, leading to the formation of a p-xylylene intermediate which then polymerizes to form the PPV backbone. nih.gov The presence of the fluoro and hydroxyl substituents on the aromatic ring is crucial as they modify the electronic and physical properties of the resulting polymer, such as solubility, band gap, and fluorescence. nih.govnie.edu.sg For instance, the introduction of fluorine atoms into the polymer backbone can modulate the molecular orbital energy levels, which is a key strategy in designing materials for specific electronic applications. ecust.edu.cn
While direct examples of block copolymers using this compound are not extensively documented, its structure is amenable to controlled polymerization techniques. In principle, sequential monomer addition strategies could be employed to synthesize block copolymers, where segments of a fluorinated, hydroxylated PPV are combined with other polymer blocks to create materials with multifunctional properties.
Table 1: General Conditions for Gilch Polymerization of a p-Xylene Monomer
| Parameter | Condition | Purpose |
| Monomer | α,α'-Dihalo-p-xylene derivative | The building block for the polymer chain. |
| Base | Potassium tert-butoxide | To initiate the elimination reaction. nih.gov |
| Solvent | Anhydrous Tetrahydrofuran (THF) | To dissolve reactants and facilitate the reaction. nih.gov |
| Temperature | 0 °C to Room Temperature | To control the reaction rate and polymer chain growth. nih.gov |
| Atmosphere | Inert (e.g., Nitrogen) | To prevent side reactions with oxygen or moisture. nih.gov |
Intermediates for Functional Organic Electronic Materials
The polymers derived from this compound are significant as intermediates for functional organic electronic materials. rsc.org PPV and its derivatives are foundational materials for a range of optoelectronic devices due to their semiconducting and light-emitting capabilities. unist.ac.kr
The strategic inclusion of fluorine and hydroxyl groups on the monomer unit directly translates to modified properties in the final polymer, making them suitable for devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). For example, fluorinated PPV derivatives have been successfully used to create single-layer LEDs that emit blue-green light at low turn-on voltages. nie.edu.sg The high electronegativity of fluorine can lower the energy levels of the polymer's frontier molecular orbitals (HOMO and LUMO), which can improve charge injection and transport, as well as enhance the material's stability in air. The hydroxyl group offers a site for further functionalization or can influence intermolecular packing through hydrogen bonding, affecting the bulk electronic properties.
The synthesis of these functional polymers from intermediates like this compound allows for the precise tuning of electronic properties, a critical aspect in the development of high-performance organic electronics. ecust.edu.cn
Table 2: Applications of Functionalized PPV Derivatives in Organic Electronics
| PPV Derivative Type | Functional Substituents | Application | Reference |
| Tetrafluoro-PPV | -F | Light-Emitting Diodes (LEDs) | nie.edu.sg |
| Dimethoxy-PPV | -OCH₃ | Light-Emitting Diodes (LEDs) | nie.edu.sg |
| Nitro-substituted hyperbranched PPV | -NO₂, -OR | Polymer Solar Cells (Acceptor Material) | nih.gov |
| Ester-functionalized PPV | -COOR | Photoswitchable Materials | unist.ac.kr |
Applications in Supramolecular Chemistry and Nanostructure Fabrication
While specific research on the supramolecular chemistry of this compound is not widely published, its molecular structure contains all the necessary components to act as a versatile building block for creating ordered nanostructures through self-assembly. The principles of supramolecular chemistry suggest that the directed, non-covalent interactions between molecules can lead to the spontaneous formation of complex, well-defined architectures.
The phenol group is a powerful functional group in supramolecular chemistry, capable of acting as both a hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (at the oxygen lone pairs). This allows for the formation of strong, directional hydrogen bonds, which are a primary tool for programming molecular self-assembly. Furthermore, the electronegative fluorine atom can participate in weaker, yet significant, non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, further guiding the assembly process. The aromatic ring itself can engage in π-π stacking interactions.
The interplay of these various interactions could, in principle, guide this compound molecules to assemble into predictable nanostructures such as one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. For instance, other functionalized aromatic molecules like boronic acids are known to form exotic networks such as stacked layers and helical chains through similar hydrogen bonding motifs. nih.gov The bromomethyl group, while primarily a reactive site for polymerization, could also influence crystal packing or be used to "lock" a pre-organized supramolecular assembly into a permanent covalent organic framework (COF). The design of materials with controllable morphology is a critical goal in fields like heterogeneous catalysis and materials science. rug.nl
Table 3: Potential Roles of Functional Groups of this compound in Supramolecular Assembly
| Functional Group | Potential Interaction | Resulting Structure |
| Phenol (-OH) | Hydrogen Bond Donor/Acceptor | Chains, layers, networks |
| Fluorine (-F) | Dipole-Dipole, Weak H-Bonding | Directional control, packing modification |
| Aromatic Ring | π-π Stacking | Stacked columnar or layered structures |
| Bromomethyl (-CH₂Br) | Steric Influence, Halogen Bonding | Influences packing, potential reaction site |
Conclusion
4-(Bromomethyl)-2-fluorophenol stands as a significant and versatile chemical entity within the realm of organic synthesis. Its trifunctional nature, combining the reactivity of a benzylic bromide with the unique electronic properties of a fluorinated phenol (B47542), provides chemists with a powerful tool for the construction of complex molecules. Its utility as a building block in medicinal chemistry and materials science underscores the importance of multifunctional aromatic compounds in the development of new technologies and therapies. As research continues to push the boundaries of synthetic chemistry, the demand for such well-defined and reactive intermediates is likely to grow, ensuring that this compound will remain a relevant and valuable compound in the chemist's arsenal.
Advanced Spectroscopic Characterization and Analytical Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise structure of 4-(Bromomethyl)-2-fluorophenol. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), one can map out the complete molecular framework.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the benzylic protons of the bromomethyl group and the protons on the aromatic ring. The benzylic protons (-CH₂Br) would likely appear as a singlet around 4.5 ppm. The three aromatic protons would present as a more complex set of multiplets due to proton-proton (H-H) and proton-fluorine (H-F) coupling. Their chemical shifts would be influenced by the electron-withdrawing effects of the fluorine and bromine atoms and the electron-donating effect of the hydroxyl group.
The ¹³C NMR spectrum would complement this by showing seven distinct carbon signals. The benzylic carbon of the -CH₂Br group is expected in the 30-35 ppm range. The six aromatic carbons would appear between approximately 115 and 155 ppm, with their exact shifts influenced by the attached functional groups and the significant carbon-fluorine (C-F) coupling.
Predicted ¹H and ¹³C NMR Data for this compound Interactive Data Table: Predicted NMR Chemical Shifts
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Predicted Multiplicity |
|---|---|---|---|
| -CH₂Br | ~4.5 | ~32 | Singlet (s) |
| Aromatic CH | ~6.9 - 7.4 | ~115 - 130 | Multiplets (m) |
| Aromatic C-OH | N/A | ~150 (d, JC-F) | Doublet |
| Aromatic C-F | N/A | ~155 (d, JC-F) | Doublet |
| Aromatic C-CH₂Br | N/A | ~128 | Singlet |
| Aromatic C-Br | N/A | ~117 | Singlet |
Note: These are predicted values based on structurally similar compounds. Actual experimental values may vary.
To unambiguously assign the proton and carbon signals, multi-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbons. For this compound, it would be crucial for confirming the connectivity between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton-carbon pairs. thermofisher.kr It would definitively link each aromatic proton signal to its corresponding carbon signal and confirm the assignment of the -CH₂Br group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (2-3 bonds) between protons and carbons. thermofisher.kr This is invaluable for piecing together the molecular structure. For instance, it would show correlations from the benzylic protons (~4.5 ppm) to the aromatic carbons, including the carbon they are attached to and the adjacent carbons, thus confirming the position of the bromomethyl group on the ring.
Dynamic NMR (DNMR) could be employed to study the rotational dynamics within the molecule, specifically the rotation around the C-O bond of the phenol (B47542) group and the C-C bond of the bromomethyl group. By analyzing changes in the NMR spectrum at different temperatures, it would be possible to determine the energy barriers for these rotations. This technique provides insight into the molecule's conformational preferences and flexibility, which can be important for understanding its reactivity.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis
Vibrational spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation.
FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching of the phenolic group. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C-O stretching of the phenol would be observed near 1200-1250 cm⁻¹. The C-F stretch would likely produce a strong band in the 1200-1300 cm⁻¹ region, while the C-Br stretch of the bromomethyl group would appear at a lower frequency, typically between 500-650 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While the O-H stretch is often weak in Raman, the aromatic ring vibrations (around 1600 cm⁻¹) and the C-Br stretch would be expected to produce strong signals, making it a useful confirmatory technique.
Predicted Vibrational Frequencies for this compound Interactive Data Table: Key IR/Raman Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Spectroscopy Method |
|---|---|---|
| O-H Stretch (Phenol) | 3200 - 3600 (broad) | FT-IR |
| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |
| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, Raman |
| C-F Stretch | 1200 - 1300 | FT-IR |
| C-O Stretch (Phenol) | 1200 - 1250 | FT-IR |
| C-Br Stretch | 500 - 650 | FT-IR, Raman |
Note: These are predicted values based on established group frequencies.
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound by measuring the mass-to-charge ratio of its ions. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The nominal molecular weight of this compound is 205.03 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak in the mass spectrum would appear as a characteristic doublet (M, M+2) of nearly equal intensity.
The fragmentation pattern observed in the mass spectrum would provide further structural information. Expected fragmentation could include the loss of the bromine atom (-Br) to give a fragment at m/z 125, or the loss of the entire bromomethyl group (-CH₂Br).
X-ray Crystallography for Solid-State Structural Determination
Should this compound be obtained as a suitable single crystal, X-ray crystallography would provide the ultimate proof of its structure. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, providing exact bond lengths, bond angles, and intermolecular interactions like hydrogen bonding involving the phenolic hydroxyl group. This would confirm the substitution pattern on the benzene (B151609) ring and the conformation of the molecule in the crystal lattice.
Advanced Chromatographic and Electrophoretic Techniques for Purity and Reaction Monitoring
To ensure the purity of a sample of this compound and to monitor its synthesis, advanced separation techniques are employed.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) would be the primary method for assessing the purity of this compound. researchgate.net Using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, it is possible to separate the target compound from starting materials, by-products, and other impurities. sigmaaldrich.com A UV detector would be suitable for detection, given the aromatic nature of the molecule.
Gas Chromatography (GC): GC could also be used, potentially after derivatization of the polar phenol group to increase volatility. Coupled with a mass spectrometer (GC-MS), this technique is powerful for separating and identifying volatile impurities.
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method used to monitor the progress of the chemical reaction that produces this compound, allowing for the optimization of reaction conditions.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Studies (e.g., Density Functional Theory)
The electronic structure of a molecule is fundamental to its reactivity. Key to this is the nature of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO acts as an electron donor, making it central to nucleophilicity, while the LUMO is an electron acceptor, governing electrophilicity. youtube.comyoutube.com The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. imist.ma
For 4-(Bromomethyl)-2-fluorophenol, the electronic structure is influenced by three distinct substituents on the benzene (B151609) ring:
Hydroxyl (-OH) group: An activating, electron-donating group.
Fluorine (-F) atom: A deactivating, electron-withdrawing group due to its high electronegativity.
Bromomethyl (-CH2Br) group: An electron-withdrawing group.
DFT studies on p-bromophenol and p-fluorophenol at the B3LYP/6-311G(d,p) level of theory reveal their electronic properties, which can serve as a baseline for understanding our target molecule. imist.ma The presence of both a fluorine atom ortho to the hydroxyl group and a bromomethyl group para to it in this compound would likely result in a complex interplay of these effects, modulating the charge distribution and orbital energies. The strong inductive effect of the fluorine atom and the electron-withdrawing nature of the bromomethyl group would be expected to lower the energy of both the HOMO and LUMO compared to phenol (B47542) itself.
Table 1: Calculated Quantum Chemical Descriptors for Analogous Phenols Data sourced from DFT B3LYP/6-311G(d,p) calculations. imist.ma
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| p-Fluorophenol | -6.503 | -0.787 | 5.716 | 2.4851 |
| p-Bromophenol | -6.535 | -0.857 | 5.678 | 2.8340 |
Charge distribution analysis, often performed using methods like Mulliken population analysis, would be expected to show significant negative charge localization on the highly electronegative oxygen and fluorine atoms. The carbon atom attached to the bromine in the bromomethyl group would carry a partial positive charge, marking it as a potential site for nucleophilic attack.
The conformational flexibility of this compound is primarily associated with the rotation of the hydroxyl and bromomethyl groups. The rotation of the -OH group relative to the ring is a common feature in phenols. More significantly, rotation around the C(ring)–C(methylene) bond of the bromomethyl group defines the molecule's key conformers.
Reaction Mechanism Predictions and Transition State Modeling
Computational chemistry provides indispensable tools for predicting reaction pathways and modeling the fleeting transition states that govern reaction rates. researchgate.net For this compound, several reaction types can be envisaged:
Reactions at the Hydroxyl Group: Acid-base reactions or etherification. Computational pKa determination protocols can accurately predict the acidity of phenolic compounds.
Electrophilic Aromatic Substitution: The directing effects of the existing substituents would guide incoming electrophiles. The -OH group is strongly activating and ortho-, para-directing. Since the para position is occupied, it would direct to the ortho positions. The -F and -Br (in the bromomethyl group) are deactivating but also ortho-, para-directing. The final substitution pattern would depend on the interplay of these effects and the reaction conditions.
Nucleophilic Substitution at the Methylene Carbon: The bromomethyl group is an excellent site for S_N2 reactions, where the bromine acts as a good leaving group.
Theoretical modeling of these reactions would involve locating the transition state structures on the potential energy surface. Calculating the energy of these transition states allows for the determination of activation energies, providing a quantitative prediction of reaction kinetics. For instance, modeling the reaction with a nucleophile would clarify the S_N2 pathway at the bromomethyl carbon.
Molecular Dynamics Simulations of Molecular Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. An MD simulation for this compound would provide a dynamic picture of its behavior, particularly in a condensed phase like a solution.
Such simulations could be used to:
Analyze the solvation shell and the specific interactions (e.g., hydrogen bonding) with solvent molecules like water.
Study the conformational dynamics, observing the transitions between different rotational isomers of the bromomethyl group in real-time.
Simulate its interaction with larger biological molecules, such as enzymes, to understand its binding and potential inhibitory effects at a dynamic level.
While no specific MD studies on this compound have been published, the methodology is standard for understanding the behavior of small molecules in complex environments. acs.org
Molecular Interaction Studies and Binding Motif Predictions
Understanding how this compound interacts with other molecules is key to predicting its chemical and biological activity. Its structure allows for several types of non-covalent interactions:
Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor.
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with nucleophilic sites.
π-Interactions: The aromatic ring can engage in π-π stacking or cation-π interactions.
Computational techniques like molecular docking could be employed to predict the preferred binding orientation (motif) of this compound within the active site of a protein. acs.org Software suites like Rosetta are used to model and design protein-ligand interactions, which could be applied to predict how an enzyme might bind to or even be modified by this compound, potentially through covalent linkage via reaction at the bromomethyl site. acs.org
Quantitative Structure-Property Relationship (QSPR) Modeling for Reactivity and Selectivity
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that aim to correlate the chemical structure of a compound with its physical properties or biological activity. nih.gov
For this compound, a QSPR model could be developed to predict properties like its boiling point, solubility, or a specific measure of reactivity. This would involve:
Calculating a set of molecular descriptors for the compound. These can include electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), and topological descriptors.
Using a dataset of related compounds for which the property of interest is known.
Building a statistical model (e.g., multiple linear regression) that links the descriptors to the property.
While no specific QSPR models for this compound are reported, the general approach has been widely and successfully applied to various classes of phenolic compounds to predict their properties and activities, including antioxidant potential and toxicity. nih.gov
Future Research Directions and Emerging Paradigms
Development of Novel Catalytic Systems for Enhanced Stereoselectivity
A primary focus of future research will be the creation of advanced catalytic systems to control the stereochemical outcomes of reactions involving 4-(bromomethyl)-2-fluorophenol. The benzylic bromide functionality is an ideal handle for stereoselective transformations, particularly asymmetric nucleophilic substitutions.
While chiral catalysts based on transition metals (e.g., palladium, copper) and organocatalysts are used for similar benzylic halides, the specific electronic properties of this compound present unique challenges. acs.orgacs.org The electron-withdrawing nature of the ortho-fluorine and the acidity of the hydroxyl group can influence the reactivity of the benzylic position and potentially interact with the catalyst. vtt.fichemrxiv.org Recent breakthroughs in taming highly reactive secondary benzylic cations with chiral counteranions for asymmetric SN1 reactions could provide a new avenue for achieving high enantioselectivity with derivatives of this compound. nih.gov
Future catalytic systems will need to be designed to:
Accommodate the acidic phenol (B47542): This could involve catalysts that are tolerant of acidic protons or the use of dynamic protection-deprotection strategies.
Achieve high facial selectivity: The catalyst must effectively control the approach of the nucleophile to the benzylic carbon to yield a single enantiomer.
Function under mild conditions: This is critical to prevent unwanted side reactions such as elimination or polymerization.
Organocatalysis, which uses small organic molecules to catalyze reactions, presents a promising metal-free alternative. nih.govnih.govacs.orgrsc.org Chiral organocatalysts have been successfully employed in the enantioselective α-benzylation of aldehydes, demonstrating their potential for creating stereogenic centers adjacent to an aromatic ring. nih.gov
Table 1: Potential Catalytic Approaches for Stereoselective Reactions
| Catalyst Type | Example Reaction | Potential Advantages | Key Challenges |
|---|---|---|---|
| Chiral Lewis Acid/Base Relay Catalysis | Asymmetric Carbonylation/Annulation | High enantioselectivity under mild conditions. acs.org | Catalyst compatibility with the phenolic -OH. |
| Chiral Counteranion Catalysis | Asymmetric C-C, C-O, C-N Bond Formation | Access to highly reactive SN1 pathways with excellent stereocontrol. nih.gov | Management of carbocation lifetime and side reactions. |
| Photoredox Organocatalysis | Enantioselective α-Benzylation | Use of light to generate radical intermediates under mild conditions. nih.gov | Controlling radical-radical coupling vs. other pathways. |
| Cooperative Catalysis (e.g., Ni/Co) | Cross-Electrophile Coupling | Versatility in coupling various aryl and alkyl halides. chemrxiv.org | Ensuring chemoselectivity with multiple reactive sites. |
Integration of Artificial Intelligence and Machine Learning in Reaction Design
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the study of molecules like this compound. gcande.org These computational tools can accelerate the discovery and optimization of chemical reactions by moving from a trial-and-error to a data-driven approach. appliedclinicaltrialsonline.com
Key applications include:
Predicting Reaction Outcomes: ML models, trained on vast reaction databases, can predict the feasibility, yield, and selectivity of reactions involving this compound. beilstein-journals.orgacs.org
Optimizing Reaction Conditions: AI algorithms can efficiently navigate the complex parameter space of a chemical reaction (including catalyst, solvent, temperature) to identify optimal conditions, thereby minimizing experimental effort. beilstein-journals.org
Designing Novel Synthetic Routes: Computational tools can propose innovative, multi-step synthetic pathways to complex target molecules, sometimes revealing non-intuitive strategies. chimia.chsynthiaonline.comnih.gov
For instance, a machine learning model could be trained to predict the success of a nucleophilic substitution on this compound by analyzing features of the nucleophile, catalyst, and solvent. beilstein-journals.org Such predictive power would significantly streamline the process of developing new synthetic methods. The combination of automated high-throughput experimentation with AI offers a particularly powerful paradigm for rapidly generating the large datasets needed to train accurate predictive models. appliedclinicaltrialsonline.com
Exploration of Bio-orthogonal Reactions for Advanced Synthetic Transformations
Bio-orthogonal chemistry involves reactions that can proceed within a living system without interfering with native biological processes. wikipedia.orgwebsite-files.comacs.org The benzylic bromide of this compound, due to its controlled reactivity, is a promising functional group for such applications.
Future research could focus on:
Selective Biomolecule Labeling: The compound could be used to attach probes, such as fluorescent dyes, to specific biomolecules in living cells. nih.govyoutube.comwustl.edu The fluorine atom also provides a unique handle for ¹⁹F-MRI, an imaging technique with very low background signal in biological systems. nih.govnih.gov The strategic incorporation of fluorine can enhance the stability and utility of such probes. youtube.com
Prodrug Activation: The molecule could be part of a prodrug that is activated at a specific site, for instance within a tumor. This could be achieved through enzyme-activated cleavage of a masking group, revealing the reactive benzylic bromide for local drug release. nih.govacs.org The cleavage of benzyl (B1604629) ether protecting groups is a well-established transformation that could be adapted for bio-orthogonal release. organic-chemistry.org
Developing Novel Bio-orthogonal Reactions: The unique electronic environment of this compound might be exploited to develop new bio-orthogonal reaction pairings with unique reactivity and selectivity profiles. nih.govnih.gov
Table 2: Bio-orthogonal Strategies and Potential Applications
| Strategy | Description | Potential Application | Relevant Research |
|---|---|---|---|
| Bio-orthogonal Ligation | Covalently attaching the molecule to a biological target. | Labeling proteins or glycans for in vivo imaging. | wikipedia.orgwebsite-files.com |
| Bio-orthogonal Cleavage | Releasing a payload from the molecule upon a specific trigger. | Site-specific drug delivery and activation. | nih.govacs.orgnih.gov |
| ¹⁹F-MRI Probes | Using the fluorine atom as a magnetic resonance imaging agent. | Non-invasive tracking of the molecule or its conjugates in vivo. | nih.govnih.govyoutube.com |
Interdisciplinary Approaches in Fluorine Chemistry and Benzylic Reactivity
Fully realizing the potential of this compound will require collaborative efforts across multiple scientific disciplines. The intersection of fluorine chemistry, benzylic reactivity, materials science, and computational chemistry presents a fertile ground for innovation.
Fluorine and Medicinal Chemistry: The introduction of fluorine is a widely used strategy in drug discovery to modulate properties like metabolic stability, binding affinity, and bioavailability. nih.govresearchgate.net As a fluorinated building block, this compound is a valuable starting material for the synthesis of new pharmaceutical candidates. nih.govnumberanalytics.com
Physical and Computational Chemistry: Deeper investigation into the fundamental reactivity of the compound is needed. Computational methods like Density Functional Theory (DFT) can provide insight into the stereoelectronic effects of the substituents on the reactivity of the benzylic C-Br bond and the acidity of the phenol. chemrxiv.orglongdom.org
Materials and Polymer Science: The phenolic and benzylic bromide functionalities make this compound a candidate monomer for creating novel polymers. These materials could possess desirable properties such as enhanced thermal stability, chemical resistance, or specific optical characteristics due to the presence of fluorine. acs.org
The synergy between these fields will be crucial for translating the unique chemical properties of this compound into practical applications in medicine, technology, and materials science. nih.govacs.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Palladium |
| Copper |
| Nickel |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-(Bromomethyl)-2-fluorophenol, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves bromination of 2-fluorophenol derivatives or substitution reactions on pre-functionalized aromatic rings. For example, nucleophilic substitution of a methyl group in 2-fluorotoluene derivatives using brominating agents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) is common. Optimization includes controlling reaction temperature (60–80°C) and solvent choice (e.g., CCl₄ or acetonitrile). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Due to its bromomethyl group, the compound is a potential alkylating agent and irritant. Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid skin contact. Storage should be in amber glass under inert gas (argon/nitrogen) to prevent degradation. Spills require neutralization with sodium bicarbonate before disposal .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
- Methodological Answer :
- ¹H/¹³C NMR : Look for aromatic protons (δ 6.8–7.5 ppm) split by fluorine coupling (²J, ³J). The bromomethyl (-CH₂Br) group appears as a singlet (~δ 4.5 ppm) in ¹H NMR.
- IR : C-Br stretch (~600 cm⁻¹) and phenolic O-H stretch (~3300 cm⁻¹).
- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 219 (calculated for C₇H₆BrFO). High-resolution MS confirms the molecular formula .
Advanced Research Questions
Q. How does the electronic influence of the fluorine substituent affect the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The ortho-fluorine exerts a strong electron-withdrawing effect via inductive and resonance mechanisms, polarizing the C-Br bond and enhancing electrophilicity. This accelerates SN2 reactions with nucleophiles (e.g., amines, thiols). Comparative studies with non-fluorinated analogs show 2–3× faster reaction rates. Kinetic analysis via NMR monitoring or HPLC tracking is advised to quantify this effect .
Q. What strategies mitigate competing side reactions (e.g., elimination or dimerization) during derivatization of this compound?
- Methodological Answer :
- Temperature Control : Lower temperatures (0–25°C) reduce elimination (e.g., HBr loss forming a quinone methide intermediate).
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) stabilize transition states for substitution over elimination.
- Catalysis : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactivity in biphasic systems.
- In Situ Quenching : Add scavengers (e.g., Na₂CO₃) to neutralize HBr and suppress acid-catalyzed side reactions .
Q. How can computational modeling (e.g., DFT) predict the regioselectivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model the transition states of Suzuki-Miyaura or Ullmann couplings. Key parameters include charge distribution at the brominated carbon and Fukui indices to identify electrophilic sites. Compare activation energies for different coupling pathways to prioritize synthetic routes. Validation via experimental kinetic isotope effects (KIEs) is recommended .
Q. What are the environmental persistence and degradation pathways of this compound, and how can these be studied in lab-scale models?
- Methodological Answer : Perform hydrolysis studies under varied pH (3–10) and monitor degradation via LC-MS. Under alkaline conditions, hydrolysis to 2-fluoro-4-methylphenol is expected. Photodegradation can be assessed using UV irradiation (λ = 254 nm) in aqueous/organic solvents. Ecotoxicity assays (e.g., Daphnia magna LC₅₀) evaluate environmental impact. Data should be cross-referenced with EPI Suite predictions for biodegradability .
Data Contradiction Resolution
Q. How should researchers address discrepancies in reported reaction yields or byproduct profiles for this compound synthesis?
- Methodological Answer : Systematically vary reaction parameters (solvent, catalyst loading, temperature) in controlled experiments. Use Design of Experiments (DoE) software (e.g., JMP) to identify critical factors. Characterize byproducts via GC-MS or HRMS and compare with literature. Collaborative validation with independent labs reduces bias .
Biological & Pharmacological Applications
Q. What structural modifications of this compound enhance its potential as a pharmacophore in drug discovery?
- Methodological Answer : Introduce bioisosteric replacements (e.g., -CH₂Br → -CH₂SH for thiol-mediated targeting) or append groups (e.g., PEG chains) to improve solubility. Docking studies with target enzymes (e.g., kinases) guide rational design. In vitro cytotoxicity screening (MTT assay) against cancer cell lines (e.g., HeLa) validates therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
